molecular formula C11H14ClNO B1622507 2-chloro-N-(3-phenylpropyl)acetamide CAS No. 64297-91-2

2-chloro-N-(3-phenylpropyl)acetamide

Cat. No.: B1622507
CAS No.: 64297-91-2
M. Wt: 211.69 g/mol
InChI Key: DSJCNQDIRDONSP-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-phenylpropyl)acetamide (CAS: 64297-91-2) is an organochlorine acetamide derivative characterized by a chloro-substituted acetamide backbone and a 3-phenylpropylamine moiety. Its molecular structure (C₁₁H₁₄ClNO) includes a phenyl group attached to a three-carbon propyl chain, which is linked to the nitrogen of the chloroacetamide functional group . This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, or polymers. Its classification under HS code 29242990.90 ("other cyclic amides") reflects its structural complexity and industrial relevance .

Properties

IUPAC Name

2-chloro-N-(3-phenylpropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c12-9-11(14)13-8-4-7-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJCNQDIRDONSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368526
Record name 2-chloro-N-(3-phenylpropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64297-91-2
Record name 2-chloro-N-(3-phenylpropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-phenylpropyl)acetamide typically involves the reaction of 3-phenylpropylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-phenylpropyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted amides or thiol derivatives.

    Hydrolysis: Formation of 3-phenylpropylamine and acetic acid.

    Oxidation: Formation of 3-phenylpropanoic acid.

    Reduction: Formation of 3-phenylpropanol.

Scientific Research Applications

2-chloro-N-(3-phenylpropyl)acetamide is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Alachlor and pretilachlor feature bulky aromatic substituents (diethylphenyl groups) that enhance soil adsorption and herbicidal persistence. In contrast, the 3-phenylpropyl group in the target compound may reduce bioavailability in plants due to steric hindrance, limiting its direct herbicidal use .
Substituent Effects on Physicochemical Properties
  • Hydrophilicity : Compounds like 2-(2-chlorophenyl)-N-(3-hydroxypropyl)acetamide (CAS: 1156897-71-0) exhibit higher water solubility due to hydroxyl groups, whereas the phenylpropyl group in the target compound increases hydrophobicity (logP ~3.5 estimated) .
  • Synthetic Routes : The synthesis of 2-chloro-N-(3-phenylpropyl)acetamide likely involves nucleophilic substitution of 3-phenylpropylamine with chloroacetyl chloride, analogous to methods for alachlor (reaction of 2,6-diethylaniline with methoxymethyl chloride and chloroacetyl chloride) .
Pharmaceutical Derivatives
  • 2-(4-Chlorophenyl)-N-(3,3-diphenylpropyl)acetamide (CAS: 560080-39-9) demonstrates structural similarity but with a diphenylpropyl group, enhancing receptor binding affinity in neurological targets .
  • 2-Chloro-N-(cyclopropylmethyl)-N-[4-(hexafluoro-2-hydroxypropanyl)phenyl]acetamide (CAS: 1951441-02-3) incorporates fluorinated groups, improving metabolic stability compared to the non-fluorinated target compound .

Biological Activity

2-chloro-N-(3-phenylpropyl)acetamide is an organic compound that has garnered attention for its significant biological activity, particularly in enzyme inhibition and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C11H14ClNC_{11}H_{14}ClN and a molecular weight of 211.69 g/mol. Its structure features a chloro substituent on the acetamide group and a phenylpropyl chain, which contributes to its unique chemical properties and biological activities. The presence of the chlorine atom enhances its reactivity, making it suitable for various synthetic applications in organic chemistry.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby altering the enzyme's function. This mechanism is crucial for its potential applications in anti-inflammatory and analgesic therapies.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition capabilities. It can inhibit specific enzymes by binding to their active sites, which alters their function. This characteristic is essential for developing therapeutic agents targeting various diseases.

Antimicrobial Activity

Studies have shown that chloroacetamides, including this compound, possess antimicrobial properties. They have been tested against various bacterial strains, demonstrating effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). However, their efficacy against Gram-negative bacteria is generally lower .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. A quantitative structure-activity relationship (QSAR) analysis has revealed that the position of substituents on the phenyl ring significantly affects the compound's antimicrobial potential. For instance, variations in substituent types can lead to different levels of lipophilicity and membrane permeability, impacting their biological effectiveness .

Comparative Analysis Table

Compound NameStructure FeaturesBiological Activity
2-chloro-N-(3-cyanophenyl)acetamideChloro substituent with a cyanophenyl groupPotential enzyme inhibitor
2-chloro-N-(3-chlorophenyl)acetamideChloro substituent with a chlorophenyl groupAntimicrobial properties
2-chloro-N-(3-ethylphenyl)acetamideChloro substituent with an ethylphenyl groupAnalgesic activity
2-chloro-N-(3-methoxybenzyl)acetamideChloro substituent with a methoxybenzyl groupAnti-inflammatory effects
2-chloro-N-(3-chloro-4-methoxyphenyl)acetamideChloro substituent with a methoxy-substituted phenolDiverse biological activities

Case Studies

  • Enzyme Inhibition Study : A study investigated the inhibitory effects of various chloroacetamides on NAPE-PLD activity using HEK293T cell lysates. The results showed that structural modifications could enhance inhibitory potency significantly, suggesting that similar approaches could be applied to optimize this compound for therapeutic use .
  • Antimicrobial Testing : In another study focusing on antimicrobial potential, this compound was tested against multiple strains of bacteria. The findings indicated that compounds with halogenated phenyl rings exhibited higher antimicrobial activity due to increased lipophilicity, allowing better membrane penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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